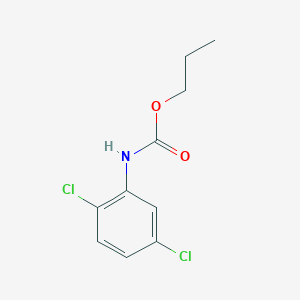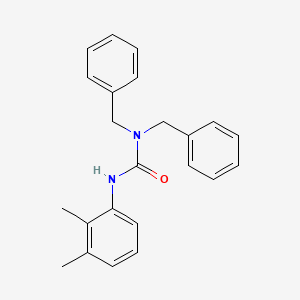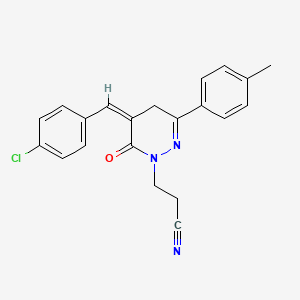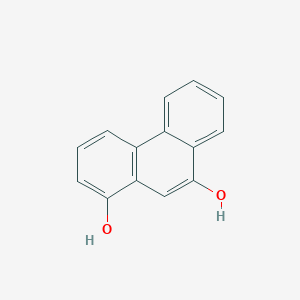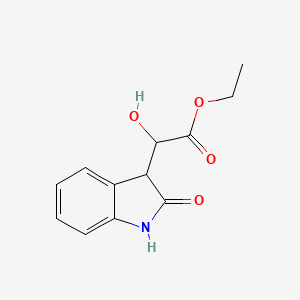
Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate is a chemical compound with the molecular formula C12H13NO4. It is a derivative of indole, a heterocyclic compound that is widely recognized for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate typically involves the reaction of indole derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes such as apoptosis (programmed cell death) and cell cycle regulation. The compound may also interact with proteins involved in signal transduction pathways, leading to changes in cellular behavior .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with potential biological activities.
2-oxoindoline-based acetohydrazides: Compounds with notable cytotoxicity towards cancer cells.
Uniqueness
Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate is unique due to its specific structural features, which confer distinct biological activities. Its ability to modulate key cellular processes makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Número CAS |
67520-95-0 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-2-(2-oxo-1,3-dihydroindol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,9-10,14H,2H2,1H3,(H,13,15) |
Clave InChI |
CGZFUPWIQMCFND-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1C2=CC=CC=C2NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
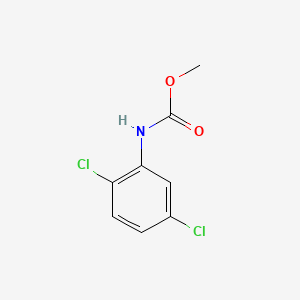
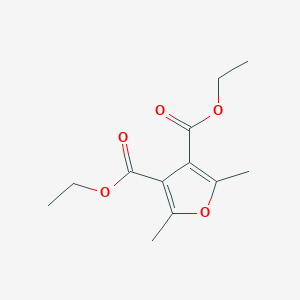


![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
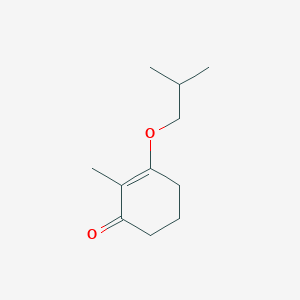

![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
